molecular formula C17H18N4O5 B1206320 3-Pyridinecarboxylic acid, 4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-5-nitro-, 1-methylethyl ester, (R)- CAS No. 97217-84-0

3-Pyridinecarboxylic acid, 4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-5-nitro-, 1-methylethyl ester, (R)-

Cat. No. B1206320
CAS RN: 97217-84-0
M. Wt: 358.3 g/mol
InChI Key: LYFZEFDZKPJBJK-CQSZACIVSA-N
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Description

The compound S 202 791 is a member of the 1,4-dihydropyridine class of calcium channel modulators. This compound is known for its unique ability to act as both a calcium channel agonist and antagonist, depending on its stereoisomeric form . It has been studied for its effects on vascular smooth muscle cells and cardiac tissues, making it a significant compound in pharmacological research.

Preparation Methods

S 202 791: can be synthesized through various synthetic routes. One common method involves the reaction of appropriate pyridine derivatives with aldehydes and ammonia under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the dihydropyridine ring. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

S 202 791: undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in tetrahydropyridine compounds.

Mechanism of Action

The mechanism of action of S 202 791 involves its interaction with calcium channels in cell membranes. The compound can either enhance or inhibit calcium ion influx, depending on its stereoisomeric form . The (+)-enantiomer acts as a calcium agonist, increasing calcium ion influx and promoting muscle contraction, while the (-)-enantiomer acts as an antagonist, reducing calcium ion influx and causing muscle relaxation . This dual action is mediated through the binding of the compound to specific sites on the calcium channel, altering its conformation and function.

Comparison with Similar Compounds

S 202 791: is compared with other 1,4-dihydropyridine compounds such as BAY K 8644 and CGP 28392 . While BAY K 8644 is primarily a calcium channel agonist and CGP 28392 exhibits similar dual action, S 202 791 is unique in its balanced agonistic and antagonistic properties. This makes it a valuable tool for studying calcium channel modulation and developing new therapeutic agents.

Similar Compounds

properties

IUPAC Name

propan-2-yl (4R)-4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5/c1-8(2)25-17(22)13-9(3)18-10(4)16(21(23)24)14(13)11-6-5-7-12-15(11)20-26-19-12/h5-8,14,18H,1-4H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFZEFDZKPJBJK-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC3=NON=C32)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC3=NON=C32)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97217-84-0
Record name (-)-SDZ 202-791
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097217840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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